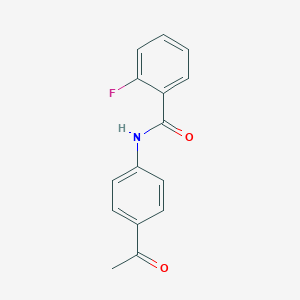

N-(4-acetylphenyl)-2-fluorobenzamide

Description

Significance of Benzamide (B126) Scaffolds in Medicinal Chemistry

Benzamide structures are recognized as "privileged scaffolds" in the field of medicinal chemistry. This designation is due to their recurring presence in a multitude of biologically active compounds and approved pharmaceutical drugs. mdpi.com The amide group in benzamides is a key structural feature, capable of forming strong hydrogen bonds with biological targets such as enzymes and receptors. mdpi.com This interaction potential, combined with the diverse chemical modifications possible on the benzene (B151609) ring, allows for the development of compounds with a wide array of pharmacological effects. These effects include antimicrobial, anticancer, anti-inflammatory, and antipsychotic activities, among others. The versatility and established importance of the benzamide scaffold make any new derivative, including N-(4-acetylphenyl)-2-fluorobenzamide, a point of interest for researchers.

Overview of this compound as a Research Target

This compound is a distinct molecule that combines three important chemical motifs: a benzamide core, a fluorine atom at the ortho position of the benzoyl group, and a 4-acetylphenyl group attached to the amide nitrogen. Each of these components contributes to its potential as a research target.

The 2-fluoro substitution on the benzamide ring can significantly influence the molecule's conformation and electronic properties. mdpi.commdpi.com This can lead to enhanced binding affinity and selectivity for biological targets, as well as improved metabolic stability and pharmacokinetic properties. nih.gov

The 4-acetylphenyl moiety is derived from 4-aminoacetophenone, a versatile building block used in the synthesis of various pharmaceuticals and bioactive compounds. chemicalbook.comnih.gov This group offers a reactive handle (the acetyl group) for further chemical modifications and has been incorporated into molecules with anti-inflammatory and other therapeutic properties. chemicalbook.comresearchgate.net

The compound is commercially available from suppliers of rare and specialized chemicals, where it is sometimes categorized as a "Protein Degrader Building Block". calpaclab.com This suggests its potential utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other advanced therapeutic modalities.

Scope and Objectives of Academic Research on this compound

While specific, in-depth research articles focusing exclusively on this compound are not widely available in public literature, the objectives of such research can be clearly defined based on its structure and the established importance of its components. The primary goals would include:

Development of Efficient Synthesis Protocols: Establishing a reliable and high-yield method for its synthesis, likely through the coupling of 2-fluorobenzoyl chloride (or 2-fluorobenzoic acid) with 4-aminoacetophenone.

Comprehensive Characterization: Thoroughly analyzing its structural and physicochemical properties using modern spectroscopic and analytical techniques.

Exploration of Biological Activity: Screening the compound against a variety of biological targets to identify any potential therapeutic effects, guided by the known activities of benzamide and acetophenone (B1666503) derivatives.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to understand how different chemical modifications affect its biological activity, which is a crucial step in rational drug design.

Application as a Chemical Tool: Investigating its use as an intermediate or building block for creating more complex molecules, such as the aforementioned protein degraders or other chemical probes for biological research. calpaclab.com

The following table provides a summary of the key properties of this compound.

| Property | Value |

| CAS Number | 303091-98-7 |

| Molecular Formula | C15H12FNO2 |

| Molecular Weight | 257.27 g/mol |

| Common Name | This compound |

Due to the limited availability of published experimental data, a comprehensive table of detailed research findings is not yet possible. However, ongoing and future research is expected to elucidate the specific biological and chemical characteristics of this promising compound.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2/c1-10(18)11-6-8-12(9-7-11)17-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNNSGIBOCQSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353993 | |

| Record name | N-(4-acetylphenyl)-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303091-98-7 | |

| Record name | N-(4-acetylphenyl)-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-ACETYLPHENYL)-2-FLUOROBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of N 4 Acetylphenyl 2 Fluorobenzamide

Established Synthetic Routes for N-(4-acetylphenyl)-2-fluorobenzamide

The synthesis of this compound is principally achieved through the formation of an amide bond between a carboxylic acid and an amine.

Condensation Reactions for Benzamide (B126) Formation

The core of the synthesis lies in the condensation reaction to form the benzamide linkage. This class of reaction is fundamental in organic chemistry for creating amide bonds. In this specific synthesis, it involves the reaction of a carboxylic acid derivative with an aniline (B41778) derivative. While various coupling reagents can be employed to facilitate this transformation, the use of acid chlorides is a common and effective method. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. mdpi.com

Utilization of p-Aminoacetophenone and 2-Fluorobenzoyl Chloride as Precursors

The primary precursors for the synthesis of this compound are p-aminoacetophenone and 2-fluorobenzoyl chloride. sigmaaldrich.com In this reaction, the amino group of p-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. This leads to the formation of the desired amide bond and the elimination of hydrogen chloride.

A typical procedure involves dissolving p-aminoacetophenone in a suitable solvent, often an aprotic one like dichloromethane (B109758) or tetrahydrofuran, and then adding 2-fluorobenzoyl chloride, sometimes in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to act as an acid scavenger.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis can be influenced by several factors, including the choice of solvent, reaction temperature, and the nature of the base used. For instance, high-temperature condensation reactions have been employed in the synthesis of related benzophenone (B1666685) derivatives, with catalysts like zinc chloride being used to improve yields from around 50% to 70%. google.com The reaction time can also be a critical parameter, with typical reaction times ranging from a few hours to overnight to ensure complete conversion. google.com Purification of the final product is generally achieved through recrystallization or column chromatography to obtain this compound in high purity.

Synthesis of this compound Analogues and Derivatives

The structural framework of this compound serves as a versatile template for the generation of a library of related compounds through various chemical modifications.

Structural Modifications for Lead Optimization Strategies

In the context of drug discovery, this compound can be considered a lead compound. Structural modifications are systematically introduced to enhance its biological activity, selectivity, and pharmacokinetic properties. These modifications can involve altering the acetyl group, substituting the phenyl rings, or modifying the amide linker. For example, the acetyl group can be transformed into other functional groups like oximes or be used as a handle for further elaboration. nih.gov

Diversification of Substituents on Phenyl Rings

A common strategy for creating analogues is the diversification of substituents on both the acetyl-bearing phenyl ring and the 2-fluorophenyl ring. mdpi.comnih.gov This can be achieved by starting with appropriately substituted precursors, such as different substituted anilines or benzoyl chlorides. nih.govmdpi.com The introduction of various functional groups, such as halogens, alkyl, alkoxy, or nitro groups, at different positions on the phenyl rings can significantly impact the compound's electronic and steric properties. rsc.orgbeilstein-journals.org These modifications can influence how the molecule interacts with its biological target, potentially leading to improved potency and a better pharmacological profile. For instance, the Suzuki cross-coupling reaction can be employed to introduce further aryl groups, expanding the chemical space of the derivatives. mdpi.com

Table 1: Precursors for the Synthesis of this compound and its Analogues This table is interactive. Users can sort the data by clicking on the column headers.

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| p-Aminoacetophenone | C₈H₉NO | Amine source for amide bond formation |

| 2-Fluorobenzoyl chloride | C₇H₄ClFO | Acylating agent for amide bond formation |

| Substituted Anilines | Varies | Amine source for analogue synthesis |

| Substituted Benzoyl Chlorides | Varies | Acylating agent for analogue synthesis |

| Aryl Boronic Acids | Varies | Source of aryl groups in Suzuki coupling |

Computational Chemistry and Molecular Modeling of N 4 Acetylphenyl 2 Fluorobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within the molecule. This information is fundamental to predicting a molecule's stability, reactivity, and spectroscopic characteristics.

DFT calculations on related fluorinated benzamides have shown that the planarity of the molecule is influenced by intramolecular interactions, such as hydrogen bonds involving the amide group and the fluorine substituent. mdpi.commdpi.com For N-(4-acetylphenyl)-2-fluorobenzamide, DFT would be used to determine the rotational barriers around the amide bond and the phenyl rings, which are crucial for its interaction with biological receptors. The method provides a balance between accuracy and computational cost, making it suitable for studying molecules of this size.

Quantum chemical calculations provide valuable descriptors of a molecule's electronic structure and reactivity. Key parameters derived from these calculations for this compound would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, these calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other molecules, including biological targets. For this compound, the carbonyl oxygen of the acetyl and amide groups would be expected to be regions of high negative potential, making them likely hydrogen bond acceptors.

| Parameter | Typical Predicted Value/Information | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and reactivity. |

| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule. |

| Electrostatic Potential | Map showing charge distribution | Identifies sites for electrophilic and nucleophilic attack. |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is crucial for understanding the structural basis of molecular recognition and is widely used in drug design to screen for potential drug candidates.

For this compound, molecular docking would be used to profile its interactions with various biological targets. The process involves placing the 3D structure of the compound into the binding site of a protein and evaluating the fit. This allows for the identification of potential protein targets and provides a hypothesis for the compound's mechanism of action.

Benzamide derivatives are known to interact with a range of enzymes and receptors. Docking studies can reveal the specific binding mode of this compound, highlighting the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, studies on similar compounds have explored their binding to targets like cyclooxygenase (COX)-2. nih.gov A particularly relevant target for amide-containing compounds is soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and hypertension. nih.govnih.gov

A critical outcome of molecular docking is the identification of the specific amino acid residues in the protein's active site that are essential for ligand binding. For inhibitors of soluble epoxide hydrolase (sEH), a well-characterized binding pocket exists. nih.gov Amide- and urea-based inhibitors are known to form a crucial set of interactions with this enzyme. nih.govnih.gov

Specifically, the carbonyl oxygen of the amide group typically acts as a hydrogen bond acceptor, interacting with the hydroxyl groups of two key tyrosine residues, Tyr383 and Tyr466. nih.govnih.gov Simultaneously, the amide N-H group can act as a hydrogen bond donor, interacting with the carboxylate side chain of an aspartate residue, Asp335. nih.govnih.gov This tripartite hydrogen bonding pattern is a hallmark of potent sEH inhibitors. Docking this compound into the sEH active site would assess its ability to form these canonical interactions, providing a strong indication of its potential as an sEH inhibitor.

| Ligand Group | Protein Residue | Interaction Type | Reference |

|---|---|---|---|

| Amide Carbonyl (C=O) | Tyr383 | Hydrogen Bond | nih.govnih.gov |

| Amide Carbonyl (C=O) | Tyr466 | Hydrogen Bond | nih.govnih.gov |

| Amide (N-H) | Asp335 | Hydrogen Bond | nih.govnih.gov |

Molecular docking programs use scoring functions to estimate the binding affinity between the ligand and the protein. These functions calculate a score that represents the strength of the interaction, typically in units of energy (e.g., kcal/mol). A more negative score generally indicates a more favorable binding interaction. samipubco.com

The scoring function takes into account various factors, including the energy of hydrogen bonds, electrostatic interactions, and hydrophobic effects. By comparing the docking score of this compound with that of known inhibitors for a particular target, researchers can rank its potential potency. nih.gov It is important to note that these scores are predictions and are often used for virtual screening of large compound libraries to prioritize candidates for experimental testing. The analysis of binding affinity provides a quantitative measure to compare different potential ligands and guide lead optimization efforts. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational stability and how it interacts with biological targets. These simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a detailed view of molecular flexibility and binding mechanisms at an atomic level.

The conformational landscape of this compound is crucial for its biological activity. MD simulations can explore the potential energy surface of the molecule, identifying low-energy, stable conformations. By simulating the molecule in different environments, such as in a vacuum, in water, or in complex with a protein, researchers can understand how its shape changes and which conformations are most prevalent under physiological conditions. The stability of these conformations can be analyzed by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable conformation will exhibit smaller fluctuations in its RMSD value.

When studying the binding dynamics of this compound to a specific protein target, MD simulations can elucidate the key interactions that stabilize the ligand-protein complex. These simulations can reveal the formation and breaking of hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the binding site. This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective analogs. The stability of the ligand within the binding pocket can be assessed by analyzing the RMSD of the ligand and the surrounding protein residues.

The following table illustrates the type of data that can be obtained from MD simulations to assess the conformational stability of this compound in different environments.

Table 1: Hypothetical Molecular Dynamics Simulation Data for Conformational Stability of this compound

| Simulation Environment | Average RMSD (Å) | Predominant Dihedral Angle (°) (C-C-N-C amide bond) | Key Intramolecular Interactions |

|---|---|---|---|

| In Vacuum | 0.8 ± 0.2 | 165 ± 10 | Hydrogen bond between amide H and fluorine |

| In Water | 1.5 ± 0.4 | 175 ± 15 | Transient hydrogen bonds with water molecules |

| Bound to Target Protein | 1.2 ± 0.3 | 170 ± 8 | Hydrogen bond with specific amino acid residue |

In Silico Pharmacokinetic and Pharmacodynamic Property Prediction

Computational methods are increasingly used in the early stages of drug discovery to predict the pharmacokinetic and pharmacodynamic properties of new chemical entities. These in silico predictions help in prioritizing compounds with favorable drug-like properties for further experimental testing, thereby reducing the time and cost of drug development.

Computational Assessment of Absorption, Distribution, Metabolism, Excretion (ADME) Profiles

The ADME properties of a drug candidate determine its bioavailability and half-life in the body. Various computational models can predict these properties for this compound based on its chemical structure.

Absorption: Prediction of human intestinal absorption (HIA) is crucial for orally administered drugs. Models can estimate the percentage of the compound absorbed from the gut. Permeability is another key factor, often predicted using models based on Caco-2 cell permeability assays. The blood-brain barrier (BBB) penetration is also a critical parameter, determining if the compound can reach the central nervous system.

Distribution: The extent to which a drug distributes into different tissues is influenced by its binding to plasma proteins. Computational models can predict the percentage of plasma protein binding (PPB).

Metabolism: The metabolic fate of a drug is largely determined by its interaction with cytochrome P450 (CYP) enzymes. In silico models can predict whether this compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

Excretion: While direct prediction of excretion pathways is complex, parameters like aqueous solubility (LogS) can provide an indication of renal clearance.

The following table presents a hypothetical ADME profile for this compound generated using in silico prediction tools.

Table 2: Predicted ADME Properties of this compound

| ADME Parameter | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption (%) | > 90 | High absorption |

| Caco-2 Permeability (nm/s) | > 20 | High permeability |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the BBB |

| Plasma Protein Binding (%) | > 95 | High binding |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| Aqueous Solubility (LogS) | -3.5 | Moderately soluble |

Predictive Modeling of Pharmacological Parameters

Predictive modeling can also be used to estimate the pharmacological parameters of this compound, providing insights into its potential efficacy and mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of a series of compounds with their biological activity. If data on related benzamide derivatives are available, a QSAR model could predict the potency (e.g., IC50 or EC50) of this compound against a specific target.

Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model for a particular target can be used to screen for new compounds or to optimize the structure of existing ones like this compound to enhance its interaction with the target.

Molecular docking simulations, a key component of computational drug design, can predict the binding affinity and orientation of this compound within the active site of a target protein. The docking score is often used as a surrogate for binding affinity and can help in ranking potential drug candidates.

The following table illustrates hypothetical pharmacological parameters for this compound predicted through computational modeling.

Table 3: Predicted Pharmacological Parameters for this compound

| Parameter | Predicted Value | Method |

|---|---|---|

| Target Binding Affinity (Docking Score) | -9.5 kcal/mol | Molecular Docking |

| Predicted IC50 | 0.5 µM | QSAR Modeling |

| Pharmacophore Fit Score | 0.85 | Pharmacophore Mapping |

Biological Target Identification and Mechanistic Studies of N 4 Acetylphenyl 2 Fluorobenzamide

Enzyme Inhibition Assays

The primary biological target identified for N-(4-acetylphenyl)-2-fluorobenzamide is soluble epoxide hydrolase (sEH), an enzyme pivotal in the metabolism of anti-inflammatory lipid mediators.

Soluble Epoxide Hydrolase (sEH) Inhibition Studies

Soluble epoxide hydrolase (sEH) plays a crucial role in the arachidonic acid cascade by hydrolyzing epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory properties, into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). The inhibition of sEH is a therapeutic strategy aimed at increasing the endogenous levels of EETs, thereby enhancing their beneficial effects.

Inhibition assays are performed to determine the efficacy of compounds like this compound against sEH. A common method involves incubating the sEH enzyme and a substrate, such as (3-phenylcyano(6-methoxy-2-naphthalenyl)methyl ester)-2-oxiraneacetic acid (PHOME), with the inhibitor. The activity of the enzyme is then measured to quantify the extent of inhibition. These studies are critical for establishing the compound's potential to modulate this important enzymatic pathway.

In Vitro Enzyme Activity Modulation and Potency Assessment

Structure-Activity Relationship (SAR) Studies for this compound Analogues

The systematic investigation of how structural modifications to this compound affect its biological activity provides crucial insights for the development of more effective sEH inhibitors.

Elucidation of Structural Determinants for Biological Potency

Structure-activity relationship (SAR) studies on benzamide (B126) and related urea-based inhibitors have identified key structural features that govern their potency against sEH. nih.govbohrium.com Analysis of analogues of this compound reveals several critical determinants:

The Amide/Urea Linker : The central amide or urea group is a crucial pharmacophore that often interacts with key residues in the active site of the sEH enzyme, such as Asp333, Tyr381, and Tyr465.

Substituents on the Benzoyl Ring : The nature and position of substituents on the benzoyl ring significantly influence inhibitory activity. For example, the presence and location of the fluorine atom in this compound compared to its isomer, N-(4-acetylphenyl)-4-fluorobenzamide, can alter the electronic properties and binding orientation of the molecule within the enzyme's active site.

Comparing the core structure to related compounds, such as those where the amide is replaced by a thioamide or where the benzoyl ring has different substitution patterns, helps to build a comprehensive SAR model. For example, studies on N,N'-disubstituted ureas, which share a similar pharmacophoric structure, have shown that combining rigid, non-polar groups with flexible polar chains can lead to potent inhibition. nih.gov

Table 1: SAR Insights from this compound Analogues

| Compound | Structural Variation from Core Compound | Anticipated Impact on sEH Inhibition |

|---|---|---|

| N-(4-acetylphenyl)-4-fluorobenzamide | Fluorine at position 4 of the benzoyl ring instead of position 2. | Alters electronic distribution and potential steric interactions within the sEH binding pocket, potentially affecting potency. |

| N-[(4-acetylphenyl)carbamothioyl]-4-fluorobenzamide | Replacement of the amide oxygen with sulfur (thioamide). | Changes the hydrogen bonding capacity and geometry of the linker, which can significantly impact binding affinity. |

| N-[(4-acetylphenyl)carbamothioyl]-2,6-dichlorobenzamide | Replacement of the 2-fluoro group with 2,6-dichloro groups and amide with a thioamide. | Introduces bulky, electron-withdrawing groups, drastically altering the steric and electronic profile, leading to different binding interactions. |

Rational Design Based on SAR Insights

The knowledge gained from SAR studies enables the rational design of novel sEH inhibitors with improved potency and better pharmacokinetic properties. By understanding which structural elements enhance or diminish activity, medicinal chemists can purposefully design next-generation molecules. For instance, if SAR studies indicate that a larger, more hydrophobic group is preferred in one region of the molecule, while a hydrogen bond donor is required in another, this information can be used to guide the synthesis of new analogues. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and has been successfully applied to develop highly potent sEH inhibitors based on amide and urea scaffolds.

Lead Optimization and Preclinical Development Perspectives for N 4 Acetylphenyl 2 Fluorobenzamide

Strategies for Enhancing Biological Efficacy

The enhancement of biological efficacy for a lead compound like N-(4-acetylphenyl)-2-fluorobenzamide involves systematic structural modifications to optimize its interaction with a biological target. Structure-Activity Relationship (SAR) studies on analogous compounds provide a roadmap for such efforts. Research on related scaffolds demonstrates that targeted substitutions on the phenyl rings and modifications of the amide linker can significantly influence potency.

Key strategies for enhancing efficacy include:

Modification of the Acetylphenyl Ring: The acetyl group is a key feature that can be modified to explore interactions with a target's binding pocket. For instance, derivatives of the related N-(4-acetylphenyl)-2-chloroacetamide have been used as precursors for synthesizing various heterocyclic scaffolds, leading to compounds with significant antibacterial and antioxidant activities. researchgate.net The condensation of the acetyl group with agents like thiosemicarbazide (B42300) has produced derivatives with potent biological effects. researchgate.net

Substitution on the Fluorobenzoyl Ring: The fluorine atom on the benzoyl ring influences the compound's electronic properties and can be involved in crucial hydrogen bonding or other non-covalent interactions at the target site. Further halogenation or the introduction of other electron-withdrawing or donating groups could modulate binding affinity. Studies on N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide showed that introducing a styryl group resulted in significant anticholinesterase activity. mdpi.com

Amide Bond Modification: While the central amide bond is often crucial for maintaining the structural conformation, its replacement with bioisosteres or conformational restriction through intramolecular hydrogen bonding can lead to increased lipophilicity and enhanced pharmacological activity. mdpi.com

The table below illustrates potential modification strategies and their observed effects in analogous chemical series.

Table 1: SAR Insights from Structurally Related Compounds

| Structural Modification Strategy | Example from Analogous Compounds | Observed Outcome | Reference |

|---|---|---|---|

| Condensation of the acetyl group | Reaction of N-(4-acetylphenyl)-2-(benzothiazol-2-ylthio)-acetamide with thiosemicarbazide | Resulting thiosemicarbazone showed potent antibacterial and antioxidant activity | researchgate.net |

| Introduction of bulky sidearms | Addition of a 5-styryl arm to a 2-acetyl-4-(methylbenzene)sulfonamide scaffold | Significant increase in anticholinesterase activity | mdpi.com |

| Halogen substitution | Synthesis of a series of halo-substituted N-(2-aminoethyl)benzamide analogues | Potency as monoamine oxidase-B inhibitors was influenced by steric and hydrophobic effects of the halogen | nih.gov |

| Heterocycle formation | Cyclization of a sulfide (B99878) derivative of N-(4-acetylphenyl)-2-chloroacetamide | Formation of a thieno[2,3-b]pyridine (B153569) compound, a scaffold known for diverse biological activities | researchgate.net |

Approaches for Improving Target Selectivity in Compound Design

Achieving target selectivity is critical in drug development to minimize off-target effects. For a compound like this compound, improving selectivity would involve designing analogues that exploit unique features of the intended target's binding site compared to other proteins.

Key approaches include:

Conformational Restriction: Introducing structural elements that limit the molecule's flexibility can lock it into a conformation that is preferential for the intended target. Intramolecular hydrogen bonds, for example between the amide proton and the ortho-fluorine atom, can restrict the rotation of the molecule, leading to increased selectivity. mdpi.commdpi.com The planarity between the two aromatic rings and the orientation of the central amide group are critical parameters that can be fine-tuned. mdpi.com

Exploitation of Unique Pockets: Detailed structural analysis of the target protein can reveal unique sub-pockets that are not present in off-targets. The this compound scaffold can be elaborated with functional groups designed to specifically interact with these sub-pockets, thereby enhancing selectivity.

Bioisosteric Replacement: The systematic replacement of functional groups with bioisosteres can alter the compound's interaction profile. For example, replacing the acetyl group with other hydrogen bond acceptors or donors could shift binding preference from one target to another. Similarly, the fluorine atom could be replaced with other halogens like chlorine or bromine to probe steric and electronic requirements for selective binding. nih.gov

Integration of Computational and Experimental Data in Lead Optimization Cycles

The modern lead optimization process relies heavily on the synergy between computational (in silico) and experimental methods. This iterative cycle accelerates the design-make-test-analyze sequence, making drug discovery more efficient. nih.gov For this compound, this integration would be crucial for its development.

The lead optimization cycle typically involves:

In Silico Design and Screening: Using the crystal structure of the target protein or a homology model, molecular docking simulations can predict the binding mode and affinity of this compound and its virtual derivatives. nih.gov These studies help prioritize which compounds to synthesize. Computational tools can also predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, filtering out molecules with likely poor pharmacokinetic profiles. nih.govpharmacophorejournal.comresearchgate.net

Chemical Synthesis: The most promising candidates identified through computational screening are then synthesized. Efficient synthetic routes are developed to create a focused library of analogues. mdpi.com

Experimental Validation (In Vitro Assays): The synthesized compounds are tested in biological assays to determine their actual potency and selectivity. nih.gov

Data Analysis and Model Refinement: The experimental results are used to validate and refine the initial computational models. Discrepancies between predicted and observed activities provide valuable information to improve the accuracy of the next round of in silico screening. nih.gov

Table 2: Hypothetical Workflow for Integrated Lead Optimization

| Phase | Activity | Tools/Methods | Objective |

|---|---|---|---|

| 1. Design | Molecular docking of this compound derivatives into the target's active site. ADMET prediction. | Software like AutoDock, GOLD, Glide; pkCSM online server. | Prioritize analogues with high predicted affinity and favorable drug-like properties. nih.govpharmacophorejournal.com |

| 2. Make | Organic synthesis of prioritized analogues. | Standard synthetic chemistry procedures. | Produce physical samples of the designed compounds for testing. |

| 3. Test | In vitro enzymatic or cell-based assays. | Biochemical assays (e.g., IC₅₀ determination). | Measure the actual biological activity and selectivity of the new compounds. |

| 4. Analyze | Correlate experimental data with computational predictions. Update the SAR. | Quantitative Structure-Activity Relationship (QSAR) modeling. | Refine the computational model and design the next generation of improved compounds. nih.govnih.gov |

Artificial Intelligence and Machine Learning Applications in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid exploration of vast chemical spaces and the generation of novel molecules with desired properties. nih.govnih.gov These technologies could be powerfully applied to the optimization of this compound.

Key applications include:

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can be trained on large chemical databases to learn the rules of chemical structure. nih.govmdpi.com These models can then generate novel molecules, based on the this compound scaffold, that are optimized for specific properties like high binding affinity or synthetic accessibility. mdpi.com

Property Prediction: ML models, particularly deep neural networks, can be trained to predict a wide range of properties for designed molecules, including biological activity against a target, ADMET properties, and selectivity profiles. mdpi.com This allows for the rapid virtual screening of millions of potential compounds without the need for physical synthesis and testing.

Reinforcement Learning for Optimization: This approach can be used to "reward" a generative model for designing molecules that move closer to a desired property profile. For instance, a model could be tasked with modifying the this compound structure to maximize predicted EGFR inhibition while minimizing predicted toxicity, navigating the chemical space to find optimal solutions. nih.gov

Table 3: AI/ML Techniques in the Optimization of this compound

| AI/ML Technique | Application | Potential Benefit | Reference |

|---|---|---|---|

| Generative Adversarial Networks (GANs) / Variational Autoencoders (VAEs) | De novo design of novel analogues based on the core scaffold. | Exploration of a vast and diverse chemical space to identify unique and potent structures. | nih.govmdpi.com |

| Deep Neural Networks (DNNs) | Predicting bioactivity (QSAR), ADMET properties, and protein-ligand interactions. | Enables high-throughput virtual screening and prioritization of candidates, reducing experimental costs. | mdpi.com |

| Reinforcement Learning (RL) | Multi-objective optimization of generated molecules for potency, selectivity, and drug-like properties. | Balances competing objectives to automatically design superior lead candidates. | nih.gov |

| Natural Language Processing (NLP) | Analyzing scientific literature to extract novel structure-activity relationships and identify new targets. | Accelerates hypothesis generation and informs design strategies. | mdpi.com |

Q & A

Q. Critical Parameters :

- Temperature control (0–25°C during coupling to minimize side reactions).

- Solvent choice (DMF enhances reactivity but complicates purification).

- Stoichiometric ratios (1:1.2 acyl chloride:aniline improves yield).

Q. Table 1: Comparative Yields Under Different Conditions

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| DCM | TEA | 0–25 | 68 | |

| DMF | None | 25 | 72 | |

| THF | Pyridine | 10 | 61 |

Basic: What spectroscopic and crystallographic methods are used for structural validation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography :

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/c | |

| R-factor | 0.034 | |

| C-F bond length | 1.343 Å |

Advanced: How to address contradictions in reported bioactivity data across studies?

Methodological Answer:

Discrepancies often arise due to:

Assay Variability :

- Use standardized protocols (e.g., NIH/WHO guidelines) for cytotoxicity (MTT assay) or enzyme inhibition (IC₅₀ measurements) .

- Control cell lines (e.g., HeLa vs. MCF-7) may exhibit differential sensitivity.

Compound Purity :

- Validate purity via HPLC (>98%) and elemental analysis (<0.5% deviation). Impurities like unreacted aniline can skew results .

Structural Analogues :

- Compare bioactivity with derivatives (e.g., 4-chloro vs. 4-fluoro substituents) to isolate electronic effects .

Case Study : A 2022 study found that N-(4-acetylphenyl) derivatives with electron-withdrawing groups (e.g., -Cl) showed 10× higher kinase inhibition than -OCH₃ analogues, highlighting substituent effects .

Advanced: What are the challenges in achieving regioselective fluorination during synthesis?

Methodological Answer:

Fluorination at the ortho position (2-fluoro) requires precise control due to:

Directing Group Limitations :

- Acetyl groups (weakly directing) may lead to mixed regiochemistry. Use stronger directors like -NO₂ (later reduced to -NH₂) .

Reagent Compatibility :

- Electrophilic fluorination (Selectfluor®) in polar solvents (acetonitrile) at 80°C improves selectivity but risks over-fluorination .

Post-Functionalization :

- Late-stage fluorination via Pd-catalyzed C-H activation (e.g., using [Pd(OAc)₂]) minimizes side reactions but requires anhydrous conditions .

Q. Table 3: Fluorination Efficiency

| Method | Regioselectivity (%) | Yield (%) | Reference |

|---|---|---|---|

| Electrophilic (Selectfluor®) | 85 | 72 | |

| Pd-Catalyzed C-H | 92 | 65 |

Advanced: How to design derivatives for enhanced metabolic stability?

Methodological Answer:

- Trifluoromethyl Additions : Replace acetyl with -CF₃ to increase lipophilicity (LogP +1.2) and reduce oxidative metabolism .

- Sulfonamide Hybrids : Introduce sulfonamide groups (e.g., from ) to improve solubility and target engagement .

- Protease Resistance : Methylation of the amide nitrogen (N-Me) blocks hydrolysis, as seen in analogues with 50% longer plasma half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.